12-Methoxy-12-oxododec-10-ynoate

Description

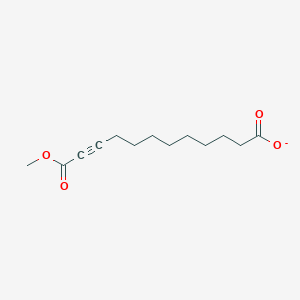

12-Methoxy-12-oxododec-10-ynoate is a synthetic organic compound characterized by a 12-carbon chain featuring a methoxy group (-OCH₃) and a ketone group (-C=O) at the 12th carbon, along with a terminal alkyne bond (-C≡C-) at the 10th position. Such compounds are often explored for applications in polymer chemistry, medicinal chemistry (as enzyme inhibitors or prodrugs), and materials science due to their dual functional groups and structural versatility.

Key physicochemical properties include:

- Molecular formula: C₁₃H₂₀O₃

- Molecular weight: 224.3 g/mol

- Functional groups: Methoxy, ketone, alkyne.

- Reactivity: Susceptible to nucleophilic attack at the ketone, alkyne-specific reactions (e.g., cycloadditions), and ester hydrolysis under acidic/basic conditions.

Properties

CAS No. |

80220-90-2 |

|---|---|

Molecular Formula |

C13H19O4- |

Molecular Weight |

239.29 g/mol |

IUPAC Name |

12-methoxy-12-oxododec-10-ynoate |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-8,10H2,1H3,(H,14,15)/p-1 |

InChI Key |

VCWOPKKWQDSHAU-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C#CCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Molecular Properties

12-Methoxy-12-oxododec-10-ynoate is characterized by a 12-carbon alkyne backbone with a methoxy-oxo group at position 12 and an ester functional group at position 10. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{19}\text{O}_4^- $$ |

| Exact Mass | 239.128 g/mol |

| PSA (Polar Surface Area) | 66.43 Ų |

| LogP (Partition Coefficient) | 1.03 |

The compound’s structural uniqueness arises from its conjugated alkyne-ester system, which influences its reactivity in hydrogenation and acid-catalyzed transformations.

Synthesis Pathways and By-Product Formation

Industrial Context: Lauryl Lactone Hydrogenation

This compound is primarily observed as a by-product during the hydrogenation of lauryl lactone (cyclododecanone oxide) to dodecane-1,12-diol. This process, detailed in patent WO2013116029A1, involves two critical stages:

Baeyer-Villiger Oxidation of Cyclododecanone :

Cyclododecanone undergoes oxidation using peroxy acids or hydrogen peroxide in the presence of maleic anhydride (MAN) to form lauryl lactone. Key conditions include:Catalytic Hydrogenation of Lauryl Lactone :

The crude lauryl lactone mixture is subjected to high-pressure hydrogenation using a ruthenium-based catalyst (2% Ru/C with 6% Re and 0.9% Sn). Under these conditions:- Pressure: 2000 psig $$ \text{H}_2 $$

- Temperature: 195°C

- Duration: 24 hours

- Solvent System: Methanol-water (1:1 v/v).

During this step, this compound forms via partial esterification of 12-hydroxydodecanoic acid with methanol present in the solvent mixture.

Reaction Mechanism and By-Product Dynamics

The formation of this compound is attributed to competing esterification and reduction pathways during hydrogenation:

$$

\text{12-Hydroxydodecanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{Ru/Re/Sn catalyst}} \text{this compound} + \text{H}2\text{O}

$$

This side reaction occurs when methanol acts as a nucleophile, attacking the carbonyl carbon of 12-hydroxydodecanoic acid. The presence of Re and Sn in the catalyst modulates selectivity, favoring diol formation (dodecane-1,12-diol) but allowing minor esterification under prolonged reaction times.

Analytical Data and Process Optimization

By-Product Distribution

In a representative batch process:

| Component | Weight % |

|---|---|

| Lauryl Lactone (LLON) | 29.3% |

| Maleic Acid (MA) | 39.4% |

| 12-Hydroxydodecanoic Acid (HDDA) | 1.9% |

| 1,12-Dodecanedioic Acid (DDDA) | 3.5% |

| This compound | 3.4% |

The low yield (3.4%) underscores its status as a minor by-product, necessitating chromatographic or distillation methods for isolation.

Process Variables Affecting Formation

- Catalyst Composition : Higher Re/Sn ratios increase methanol’s nucleophilicity, promoting esterification.

- Solvent Composition : Methanol concentration >20% v/v enhances ester yield but reduces diol selectivity.

- Reaction Time : Prolonged hydrogenation (>18 hours) increases by-product accumulation due to equilibrium shifts.

Challenges and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

12-Methoxy-12-oxododec-10-ynoate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used for oxidative cleavage of the alkyne group.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the carbonyl group.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Scientific Research Applications

12-Methoxy-12-oxododec-10-ynoate serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It has been investigated for its potential biological activities, including antimicrobial and anticancer properties, and explored for its potential use in drug development because of its unique functional groups. In industry, it is utilized in the synthesis of specialty chemicals and materials.

Chemistry

In chemistry, this compound is primarily used as an intermediate in the synthesis of complex organic molecules. The typical synthesis of this compound involves the esterification of 12-oxododec-10-ynoic acid with methanol in the presence of an acid catalyst and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Preparation Methods:

- Synthetic Routes: Involves the esterification of 12-oxododec-10-ynoic acid with methanol using an acid catalyst under reflux conditions, followed by purification.

- Industrial Production: May involve continuous flow processes and automated reactors to enhance efficiency and yield.

- Major Products Formed : Oxidation leads to the formation of diketones or carboxylic acids, reduction leads to the formation of alcohols, and substitution leads to the formation of substituted esters or ethers.

Biology

The compound is also investigated for its potential biological activities, such as antimicrobial and anticancer properties. The mechanism of action involves the interaction of its methoxy, carbonyl, and alkyne groups with various molecular targets, modulating the activity of enzymes and receptors, leading to diverse biological effects.

Medicine

This compound is explored for its potential use in drug development because of its unique functional groups. For example, hydrogels, which are highly hydrated three-dimensional polymeric matrices, hold substantial promise in medical and biomedical fields . Hydrogels have demonstrated the potential in facilitating targeted delivery and controlled release of therapeutic agents .

Industry

In industry, this compound is utilized in the synthesis of specialty chemicals and materials. On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, making it more cost-effective and scalable.

Mechanism of Action

The mechanism of action of 12-Methoxy-12-oxododec-10-ynoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the carbonyl and alkyne groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Key Observations :

- Ester vs. Ketone : Unlike 11-Oxo-betamethasone dipropionate (a corticosteroid derivative with esterified hydroxyl groups), the methoxy-oxo group in the target compound lacks hydrolytic instability under physiological conditions, suggesting divergent applications in drug design .

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | 11-Oxo-betamethasone dipropionate |

|---|---|---|---|

| Molecular Weight | 224.3 g/mol | 382.5 g/mol | 532.6 g/mol |

| Solubility | Moderate in polar aprotic solvents | Low (lipophilic diphenyl groups dominate) | Low (steroid backbone) |

| Melting Point | Not reported | 85–87°C | 208–210°C |

| Reactivity | High (alkyne, ketone) | Moderate (steric hindrance at alkyne) | Low (stable ester linkages) |

Key Findings :

- The diphenyl groups in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate significantly reduce solubility in polar solvents compared to the linear alkyne in this compound .

- The high molecular weight and stability of 11-Oxo-betamethasone dipropionate reflect its pharmaceutical use, whereas the target compound’s lower weight and alkyne reactivity suggest utility in synthetic chemistry .

Research Implications and Limitations

However, its instability under basic conditions (due to the ester-like methoxy-oxo group) may limit biomedical applications without further functionalization.

Q & A

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in biological systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the alkyne and ester groups, predicting sites for nucleophilic attack or hydrogen bonding. Molecular dynamics (MD) simulations in lipid bilayer models can assess membrane permeability. Validate predictions with in vitro assays (e.g., cell-based uptake studies) and correlate with logP values experimentally determined via shake-flask methods .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variability in experimental conditions, such as cell lines, solvent carriers, or assay endpoints. Use meta-analysis to quantify effect sizes and heterogeneity. For in-house validation, replicate key studies under standardized conditions, controlling for batch-to-batch compound variability and assay sensitivity thresholds .

Q. How can researchers design experiments to elucidate the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Use isotope-labeled analogs (e.g., -methoxy or deuterated alkyne) tracked via LC-MS/MS to identify phase I/II metabolites. Pair with hepatocyte incubation studies to profile cytochrome P450 involvement. For in vivo models, employ bile-duct cannulated rodents to capture excreted metabolites and assess enterohepatic recirculation .

Data and Literature Synthesis

Q. What databases and resources are authoritative for retrieving physicochemical and toxicological data on this compound?

- Methodological Answer : Prioritize the NIST Chemistry WebBook for spectral data and thermochemical properties . For toxicity, consult PubChem and TOXNET, but cross-reference with primary literature due to limited compound-specific data. Use SciFinder or Reaxys to aggregate synthetic protocols and bioactivity studies, filtering for peer-reviewed journals .

Methodological Best Practices Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.